![molecular formula C20H22N4OS B2914024 N-(4-ethylbenzyl)-2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1286722-13-1](/img/structure/B2914024.png)
N-(4-ethylbenzyl)-2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethylbenzyl)-2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide, also known as ETAA, is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. This compound has shown promising results in various preclinical studies, indicating its potential as a drug candidate.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
The synthesis of novel 1,3,4-thiadiazole derivatives, such as N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide, has demonstrated promising anticancer activities. These compounds were evaluated against MCF-7 and A549 tumor cell lines, showing significant cytotoxicity. The most active compound exhibited an IC50 value of 0.084 ± 0.020 mmol L−1 against MCF7 cancer cells and 0.034 ± 0.008 mmol L−1 against A549 cancer cells, comparable to cisplatin. Additionally, the aromatase inhibitory activity of these compounds was assessed, indicating potential for selective cytotoxic activities (Çevik et al., 2020).
Heterocyclic Chemistry Advancements
The development of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives showcases the versatility of thiadiazole compounds in heterocyclic chemistry. These derivatives were synthesized using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole condensation catalysis, illustrating an efficient method for producing novel compounds with potential biological applications (Yu et al., 2014).
Enzyme Inhibition for Cancer Therapy
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including compounds with a thiadiazole moiety, have been synthesized as potent and selective inhibitors of kidney-type glutaminase (GLS). These inhibitors have shown efficacy in attenuating the growth of cancer cells in vitro and in mouse models, highlighting the therapeutic potential of thiadiazole derivatives in targeting metabolic pathways in cancer cells (Shukla et al., 2012).
Antimicrobial and Urease Inhibition Activities
N-(6-arylbenzo[d]thiazol-2-yl)acetamides have been synthesized and evaluated for their biological activities, including antioxidant, antibacterial, and urease inhibition. These compounds displayed significant activity, particularly in urease inhibition, outperforming standard treatments. This highlights the potential of thiadiazole derivatives in developing new antimicrobial agents and treatments for conditions associated with urease activity (Gull et al., 2016).
Eigenschaften
IUPAC Name |
N-[(4-ethylphenyl)methyl]-2-[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-3-15-8-10-16(11-9-15)13-21-18(25)12-19-23-24-20(26-19)22-17-7-5-4-6-14(17)2/h4-11H,3,12-13H2,1-2H3,(H,21,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPCIVKVKIOYFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)CC2=NN=C(S2)NC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylbenzyl)-2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.